NNEI 2'-Indazole Isomer RM
CAS No.:
Cat. No.: VC0203595
Molecular Formula: C₂₃H₂₃N₃O
Molecular Weight: 357.45
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C₂₃H₂₃N₃O |
|---|---|
| Molecular Weight | 357.45 |
Introduction
Chemical Identity and Structural Properties
NNEI 2'-Indazole Isomer RM is formally identified as N-(naphthalen-1-yl)-2-pentyl-2H-indazole-3-carboxamide . This synthetic cannabinoid belongs to the class of indazole-based compounds and represents a structural variation of the NNEI compound family. The compound features a distinctive chemical structure with the following properties:
| Property | Value |
|---|---|
| Chemical Formula | C₂₃H₂₃N₃O |
| Molecular Weight | 357.4482 g/mol |
| CAS Number | 2365471-66-3 |
| SMILES Notation | O=C(NC1=C2C(C=CC=C2)=CC=C1)C3=C4C(C=CC=C4)=NN3CCCCC |
| InChIKey | CCKAFWQEZXFESA-UHFFFAOYSA-N |
The structural backbone of NNEI 2'-Indazole Isomer RM consists of a fused indazole ring system with a pentyl chain attached at the 2-position, which represents a critical structural feature distinguishing it from related compounds . The molecule also contains a carboxamide linkage connecting the indazole core to a naphthalene moiety. This specific arrangement of functional groups contributes to its potential biological activity and receptor binding properties.
Relationship to Other Synthetic Cannabinoids
NNEI 2'-Indazole Isomer RM has significant structural relationships with several other synthetic cannabinoids, providing important context for understanding its position within this compound class:
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It is an analog of JWH 018, a well-known aminoalkylindole-based synthetic cannabinoid that has been identified in various smoking mixtures .
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It is specifically an indazole analog of NNEI, featuring the characteristic replacement of the indole core with an indazole ring system .
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The compound is closely related to MN-18, another indazole-based cannabinoid, with the key difference being the position of the alkyl group: NNEI 2'-Indazole Isomer RM has the alkyl group at the 2-position, while MN-18 has it at the 1-position .
These structural relationships are significant for understanding potential similarities and differences in pharmacological activities across this family of compounds. The positional isomerism particularly affects how these compounds interact with cannabinoid receptors, potentially leading to varied biological responses.
Pharmacological Considerations
Some related indazole-based synthetic cannabinoids have demonstrated the following pharmacological properties, which may provide insight into the potential activity of NNEI 2'-Indazole Isomer RM:
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FDU-NNEI, another synthetic cannabinoid with structural similarities, has shown activity at both CB1 and CB2 receptors with the following profile:
| Receptor | Binding Affinity (Ki, nM) | cAMP Inhibition (EC50, nM) | β-arrestin2 Recruitment |
|---|---|---|---|
| CB1 | 14 (2.2–71) | 1.0 (0.12–9.8) | Limited activity (>10,000 nM) |
| CB2 | 8.8 (1.8–39) | 0.01 (0.001–7.1) | Limited selectivity |
Research and Forensic Applications
NNEI 2'-Indazole Isomer RM serves several important functions in research and forensic contexts:
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As a qualified Reference Material, it provides a standard for analytical identification in forensic toxicology, particularly for cases involving novel psychoactive substances .
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It enables structure-activity relationship studies examining how subtle structural modifications in synthetic cannabinoids affect receptor binding and functional activity .
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The compound supports research exploring the endocannabinoid system, particularly investigations into receptor subtype selectivity and signaling pathway preferences.
The importance of such reference materials has grown significantly with the proliferation of novel synthetic cannabinoids in illicit markets, creating challenges for forensic identification and toxicological assessment .
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